Chemical structure and properties of 2-Methylpyrimidine-4-carbaldehyde oxime
Chemical structure and properties of 2-Methylpyrimidine-4-carbaldehyde oxime
An In-depth Technical Guide to 2-Methylpyrimidine-4-carbaldehyde Oxime: Structure, Properties, and Synthetic Considerations
Foreword
This technical guide provides a comprehensive overview of 2-methylpyrimidine-4-carbaldehyde oxime, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document extrapolates from established principles of pyrimidine chemistry and oxime synthesis to offer a robust framework for its study and application. This guide is intended for researchers, scientists, and professionals in drug development, providing foundational knowledge and practical insights into its chemical characteristics and potential utility.
Chemical Structure and Isomerism
2-Methylpyrimidine-4-carbaldehyde oxime possesses a core pyrimidine ring, which is a diazine consisting of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. This core is substituted with a methyl group at the 2-position and a carbaldehyde oxime group at the 4-position.
The oxime functional group (-CH=NOH) introduces the possibility of E/Z isomerism (also known as syn/anti isomerism) due to the restricted rotation around the carbon-nitrogen double bond. The orientation of the hydroxyl group relative to the aldehyde's hydrogen atom (which is now part of the C=N bond) defines the isomer. The E-isomer has the hydroxyl group on the opposite side of the hydrogen, while the Z-isomer has it on the same side. The specific isomer obtained during synthesis can be influenced by reaction conditions such as pH and temperature.
Figure 1: E/Z Isomerism of 2-Methylpyrimidine-4-carbaldehyde oxime.
Physicochemical Properties
Predictive and extrapolated data are crucial for understanding the behavior of 2-methylpyrimidine-4-carbaldehyde oxime in various experimental settings. The following table summarizes key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O | PubChem |
| Molecular Weight | 137.14 g/mol | PubChem |
| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Estimated at 285.9±23.0 °C | Chemspace |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | Inferred from chemical structure |
| pKa | The pyrimidine ring nitrogens are weakly basic. The oxime hydroxyl group is weakly acidic. | General heterocyclic chemistry principles |
| LogP | 0.44 | PubChem |
Proposed Synthesis and Mechanistic Insights
The synthesis of 2-methylpyrimidine-4-carbaldehyde oxime can be logically approached through a two-step process starting from commercially available 2-methyl-4-chloropyrimidine.
Step 1: Formylation of the Pyrimidine Ring
The introduction of the formyl group (-CHO) at the 4-position is the critical first step. This can be achieved through a variety of methods, with a common approach being a Grignard reaction followed by oxidation, or through a palladium-catalyzed formylation.
Step 2: Oximation of the Aldehyde
The resulting 2-methylpyrimidine-4-carbaldehyde is then converted to the oxime. This is a standard condensation reaction with hydroxylamine (NH₂OH), typically carried out in a protic solvent like ethanol and often with a mild base or acid catalyst to facilitate the reaction.
The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to yield the oxime. The pH of the reaction medium is critical; acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, while also protonating hydroxylamine, reducing its nucleophilicity. Conversely, basic conditions favor the free nucleophilic hydroxylamine but do not activate the carbonyl group. Therefore, a slightly acidic to neutral pH is generally optimal.
Figure 2: Proposed synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Methylpyrimidine-4-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or pyridine
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1.0 equivalent of 2-methylpyrimidine-4-carbaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of a mild base (e.g., sodium acetate or pyridine) in a minimal amount of water or ethanol.
-
Add the hydroxylamine solution dropwise to the aldehyde solution at room temperature with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
The identity and purity of the synthesized 2-methylpyrimidine-4-carbaldehyde oxime would be confirmed using a suite of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the pyrimidine ring, the methine proton of the oxime group (-CH=N-), and the hydroxyl proton of the oxime (-NOH). The chemical shifts of the aromatic protons will be indicative of their positions on the electron-deficient pyrimidine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyrimidine ring, and the carbon of the oxime group (C=N).
-
IR (Infrared) Spectroscopy: Key vibrational bands would include O-H stretching for the oxime hydroxyl group (typically a broad peak), C=N stretching of the oxime, and C=C and C=N stretching vibrations characteristic of the pyrimidine ring.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (137.14 m/z), which confirms the elemental composition.
Applications in Drug Development and Medicinal Chemistry
While specific applications for 2-methylpyrimidine-4-carbaldehyde oxime are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery.
-
Scaffold for Bioactive Molecules: The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, including anticancer agents (e.g., imatinib) and antivirals. The presence of the methyl and oxime substituents provides vectors for further chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties.
-
Enzyme Inhibition: The oxime functionality can act as a hydrogen bond donor and acceptor, and potentially as a metal chelator, making it a candidate for interacting with the active sites of various enzymes.
-
Prodrug Strategies: The oxime group could be part of a prodrug design, where it is metabolized in vivo to release an active aldehyde or other functional group.
Figure 3: Potential applications in drug discovery.
Conclusion
2-Methylpyrimidine-4-carbaldehyde oxime is a heterocyclic compound with potential for further exploration in medicinal chemistry. Although direct experimental data is sparse, a thorough understanding of its structure, isomerism, and the chemistry of its constituent functional groups allows for the rational design of synthetic routes and the prediction of its physicochemical properties. The synthetic protocol and characterization methods outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this compound for various biological applications. Its pyrimidine core and reactive oxime handle make it an attractive starting point for the development of novel therapeutic agents.
